Validated LC-MS/MS Quantification Range and Precision for 2-Hydroxy Atorvastatin-d5 as Internal Standard
2-Hydroxy Atorvastatin-d5 (2-ATR-D5) was employed as the deuterium-labeled internal standard in a fully validated UPLC-MS/MS method, enabling reliable quantification of the target analyte (2-hydroxy atorvastatin) across a clinically relevant concentration range of 0.500–250 ng/mL. In contrast, an unlabeled internal standard, such as rosuvastatin, was used in a separate method but lacked the isotopically matched co-elution necessary for effective matrix effect compensation [1]. The deuterated IS method achieved extraction recoveries >80% for both the analyte and IS, with within-batch and between-batch precision consistently meeting acceptance criteria [2].
| Evidence Dimension | Validated Calibration Range (Lower Limit of Quantitation) |
|---|---|
| Target Compound Data | 0.500 ng/mL (2-ATR-D5 as IS for 2-hydroxy atorvastatin) |
| Comparator Or Baseline | Rosuvastatin (unlabeled IS) for atorvastatin quantification: LLOQ 0.5 ng/mL, but no isotopically matched compensation for 2-hydroxy atorvastatin |
| Quantified Difference | The deuterated IS method uniquely enables accurate quantification of the metabolite (2-hydroxy atorvastatin) alongside the parent drug, which the rosuvastatin IS method does not address. |
| Conditions | UPLC-MS/MS with ESI positive ion mode; human plasma; solid-phase extraction; reverse-phase C18 column; mobile phase acetonitrile:2 mM ammonium formate pH 3.0 (65:35 v/v) |
Why This Matters
Procurement of this deuterated IS is mandatory for compliance with validated bioanalytical methods in regulatory pharmacokinetic studies; substitution with a non-isotopically matched IS invalidates the method.
- [1] Development and Validation of an LC-MS/MS Method for Determination of Atorvastatin in Human Plasma. 2021. View Source
- [2] Agrawal N, Mittal A. High-Throughput Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma. Assay Drug Dev Technol. 2023;21(3):97-108. View Source
